 
                            BKM-570 is a synthetic compound recognized for its role as a potent bradykinin antagonist. This compound has garnered attention in cancer research due to its significant cytotoxic effects against various cancer cell lines, particularly in prostate and ovarian cancers. The development of BKM-570 was part of ongoing efforts to create effective anti-cancer agents, leveraging the pharmacological properties of bradykinin antagonists.
BKM-570 is classified within a group of small-molecule compounds designed to inhibit the action of bradykinin, a peptide that can promote tumor growth and metastasis in certain cancers. It is derived from earlier research on bradykinin antagonists, with its structure optimized for enhanced potency and selectivity against cancer cells. The compound's chemical identity is confirmed by its CAS number 259885-54-6, and it has been documented in various scientific studies exploring its therapeutic potential .
The synthesis of BKM-570 involves a multi-step organic reaction process that typically includes the following key steps:
The synthesis pathway is complex but essential for ensuring that the final product exhibits the desired biological activity .
BKM-570's molecular structure features several key functional groups that contribute to its activity as a bradykinin antagonist. The compound's molecular formula is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 302.37 g/mol. Key structural characteristics include:
The structural integrity of BKM-570 is crucial for its effectiveness in inhibiting tumor growth .
BKM-570 participates in several chemical reactions that are relevant to its function as an antagonist:
These reactions underscore the importance of BKM-570's chemical properties in its therapeutic applications .
The mechanism of action for BKM-570 primarily involves:
Quantitative data from studies demonstrate that BKM-570 can achieve IC50 values indicating effective inhibition at low concentrations .
BKM-570 exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings and potential therapeutic formulations .
BKM-570 has several promising applications in scientific research:
Bradykinin receptor antagonists emerged from efforts to block pro-inflammatory and tumorigenic kinin signaling. Early peptide-based antagonists (e.g., HOE 140) faced limitations in bioavailability and metabolic stability, driving the development of non-peptide antagonists. BKM-570 (2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-L-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl) amide) was developed as part of this evolution, showing superior in vivo antitumor efficacy in lung and prostate cancer models compared to conventional chemotherapeutics. Its design incorporated structural elements from earlier compounds like FR173657 but optimized for enhanced receptor affinity and metabolic resistance. Preclinical studies demonstrated potent growth inhibition independent of classical bradykinin receptor status, suggesting novel mechanisms of action [1] [8].
Table 1: Evolution of Key Bradykinin Receptor Antagonists in Oncology Research
| Compound | Structural Class | Key Advances | Cancer Models Tested | 
|---|---|---|---|
| HOE 140 | Peptide | High B2R selectivity; proof-of-concept antitumor effects | Glioblastoma, cervical cancer | 
| FR173657 | Non-peptide | Oral bioavailability; improved stability | Prostate, lung | 
| BKM-570 | Non-peptide | Broad-spectrum cytotoxicity; receptor-independent actions | Ovarian, lung, prostate | 
| BKM-570-cisplatin | Combination | Synergistic effects | Ovarian clear cell carcinoma | 
BKM-570 belongs to the non-peptide bradykinin antagonist class characterized by three core domains:
This structure achieves IC₅₀ values in the low micromolar range (1.8–63.3 µM) across diverse cancer cell lines, including small cell lung cancer (1.8 µM), U-373MG glioblastoma (3.3 µM), and HEK293 cells (3.8 µM). Its pharmacological significance lies in:
Table 2: Structural Features and Pharmacological Activities of BKM-570
| Structural Domain | Chemical Function | Biological Significance | 
|---|---|---|
| Pentafluorocinnamoyl group | Lipophilic transporter | Enhanced cellular uptake; evasion of efflux pumps | 
| Dichlorobenzyl-tyrosine moiety | Receptor binding anchor | High-affinity B2R blockade; disrupts kinase signaling | 
| Tetramethylpiperidyl amide | Conformational stabilizer | Prolonged intracellular retention; nuclear localization | 
Bradykinin (BK) activates B1 and B2 receptors (B1R/B2R), G-protein coupled receptors (GPCRs) that drive oncogenic processes through:
BKM-570 counters these processes by:
Table 3: Mechanisms of Bradykinin in Cancer and BKM-570 Counteractions
| Bradykinin Pathway | Pro-Tumorigenic Effect | BKM-570 Antagonism | 
|---|---|---|
| B2R/STAT3 signaling | ↑ MMP-2/MMP-9; ↓ caspase-9 → Invasion ↑ | STAT3 pathway inhibition; caspase-9 restoration | 
| Nuclear B2R activation (TNBC) | p38/p27Kip1 dysregulation → Uncontrolled proliferation | Intracellular/nuclear receptor blockade | 
| Cytokine/chemokine induction | TAM recruitment; PD-L1 expression | ↓ IL-6/IL-8/CXCL11; ↓ PD-L1 expression | 
| Adhesion molecule upregulation | ICAM-1/VCAM-1 → Metastatic anchoring | Reduced monocyte attachment and stromal invasion | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1